molecular formula C17H17N5S B5726677 1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea

1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea

Cat. No.: B5726677
M. Wt: 323.4 g/mol
InChI Key: AIYFQBVKBHWTMW-UHFFFAOYSA-N
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Description

1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a quinoxaline ring fused with a thiourea moiety, and a dimethylamino group attached to the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea typically involves the reaction of 4-(dimethylamino)aniline with quinoxaline-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently reacts with thiourea to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Amines, alcohols, and catalytic amounts of acids or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted thioureas.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and antifungal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea is unique due to the presence of both the quinoxaline and thiourea moieties, which impart distinct electronic and steric properties. This combination enhances its potential for various applications, including as a precursor for advanced materials and as a therapeutic agent .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c1-22(2)14-6-3-12(4-7-14)20-17(23)21-13-5-8-15-16(11-13)19-10-9-18-15/h3-11H,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYFQBVKBHWTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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